molecular formula C17H18ClNO4 B5848057 3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No.: B5848057
M. Wt: 335.8 g/mol
InChI Key: OIVHYHXOGOWUEM-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two methoxy groups, and an ethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2,5-dimethoxyaniline, and 4-ethoxybenzoyl chloride.

    Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the intermediate amide.

    Ethoxylation: The intermediate amide is then subjected to ethoxylation using 4-ethoxybenzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,5-dimethoxyphenyl)propanamide
  • 3-chloro-N-(2,5-dimethoxyphenyl)methylamine
  • 3-chloro-N-(2,5-dimethoxyphenyl)aniline

Uniqueness

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications.

Properties

IUPAC Name

3-chloro-N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-4-23-15-7-5-11(9-13(15)18)17(20)19-14-10-12(21-2)6-8-16(14)22-3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHYHXOGOWUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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